molecular formula C18H20ClN3O B2832544 N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 853319-20-7

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No. B2832544
CAS RN: 853319-20-7
M. Wt: 329.83
InChI Key: XYSMGZIKTPWECD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, CP-55940 has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids and their potential therapeutic applications.

Scientific Research Applications

Anticancer Potential

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth and induce apoptosis (programmed cell death). The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further investigation in cancer therapy .

Neuropharmacology and Psychiatric Disorders

Given its piperazine moiety, this compound has drawn interest in neuropharmacology. Researchers have explored its interactions with neurotransmitter receptors, including serotonin and dopamine receptors. Investigations into its potential as an antidepressant or anxiolytic agent are ongoing. Understanding its impact on neural pathways could lead to novel treatments for psychiatric disorders .

Antifungal Activity

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has demonstrated antifungal properties. Studies have evaluated its efficacy against fungal pathogens, particularly in combating diseases like gummy stem blight in watermelon crops. Further research may uncover its mode of action and potential applications in agriculture .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory potential of this compound. By modulating inflammatory pathways, it could contribute to the development of new anti-inflammatory drugs. Investigating its impact on cytokines, enzymes, and immune responses is essential .

Analgesic Properties

Piperazine derivatives often exhibit analgesic effects. N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide may interact with pain receptors, making it a candidate for pain management research. Understanding its mechanism of action and safety profile is critical for clinical applications .

Drug Delivery Systems

The unique structure of this compound suggests potential applications in drug delivery. Researchers have explored its use as a carrier molecule for targeted drug delivery. By attaching therapeutic agents to its piperazine core, it could enhance drug solubility, stability, and bioavailability .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSMGZIKTPWECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

CAS RN

853319-20-7
Record name N-(3-CHLORO-4-METHYLPHENYL)-4-PHENYL-1-PIPERAZINECARBOXAMIDE
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